Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate

Green Chemistry Organic Synthesis Hydantoin Derivatives

Researchers developing focused MMP12 inhibitor libraries need a hydantoin building block with reliable reactivity. Generic hydantoin analogs often lack the predictable polarity and solubility required for efficient aqueous workups. Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate solves this with its distinct methyl ester (XlogP = -1.2) and consistent performance.\n\n- High synthetic yield (88%) demonstrated in one-step Vilsmeier synthesis, supporting scalable library production.\n- Enables stereospecific synthesis of RGD-mimetic integrin antagonists via the commercially available (S)-enantiomer (CAS 152212-45-8), eliminating costly chiral resolution.\n- High polarity facilitates aqueous purification, reducing organic solvent waste versus more lipophilic hydantoin derivatives.

Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
CAS No. 63760-88-3
Cat. No. B7731433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,5-dioxoimidazolidin-4-yl)acetate
CAS63760-88-3
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESCOC(=O)CC1C(=O)NC(=O)N1
InChIInChI=1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11)
InChIKeyAKRQTHKSKXPEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate: Technical Baseline & Procurement


Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate, also known as hydantoin-5-acetic acid methyl ester, is a heterocyclic compound containing the 2,5-dioxoimidazolidine (hydantoin) core [1]. This compound belongs to the hydantoin class, which is recognized for its broad spectrum of biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties [2]. It serves as a key intermediate for the synthesis of pharmaceuticals and agrochemicals , and its physicochemical properties include a molecular weight of 172.14 g/mol and a calculated XlogP of -1.2 [1].

Specificity Imperative for Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate


While the hydantoin scaffold is common, subtle modifications to the 5-position side chain drastically alter a derivative's lipophilicity, target binding, and pharmacokinetic profile [1]. Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate is not a generic building block; its specific methyl ester group confers a distinct polarity (XlogP = -1.2) compared to the free acid or other esters, directly influencing its solubility and reactivity [2]. Interchanging this compound with a close analog like hydantoin-5-acetic acid (CAS 5427-26-9) would introduce a free carboxylic acid, fundamentally changing its hydrogen-bonding capacity and requiring different reaction conditions. The following quantitative evidence demonstrates the verifiable performance differences that justify its specific selection over in-class alternatives.

Quantitative Evidence for Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate


One-Step Synthesis Efficiency

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate can be synthesized in a one-step protocol using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This represents a significant improvement over traditional, multi-step syntheses for related hydantoin esters, which often require harsher conditions and produce lower yields. For example, the chiral (S)-enantiomer of this compound was synthesized with a yield of 74% using dibutyl phosphate in toluene under microwave irradiation [2].

Green Chemistry Organic Synthesis Hydantoin Derivatives

Enhanced Solubility Through Low Lipophilicity

The calculated partition coefficient (XlogP) for Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate is -1.2 [1]. This is significantly more hydrophilic than many 5,5-disubstituted hydantoins, which are often designed for increased lipophilicity (logP > 2) to enhance blood-brain barrier penetration for anticonvulsant activity [2]. For instance, the classic anticonvulsant phenytoin has a calculated logP of approximately 2.5 [3].

Medicinal Chemistry ADME Physicochemical Properties

Enantiopure Intermediate for Stereospecific Synthesis

While the racemic compound (CAS 63760-88-3) is widely available, the specific (S)-enantiomer, (S)-methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate (CAS 152212-45-8), is also accessible and is a key intermediate in the synthesis of chiral RGD-mimetic integrin antagonists [1]. This contrasts with many other hydantoin derivatives where enantiopure synthesis is more challenging or the chiral pool starting materials are cost-prohibitive.

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Scaffold for Metalloproteinase Inhibition

Derivatives based on the 2,5-dioxoimidazolidin-4-yl scaffold, to which Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate is a direct precursor, have been developed as potent inhibitors of metalloproteinase MMP12, with disclosed IC50 values in the nanomolar range [1]. For example, a closely related 2,5-dioxoimidazolidin-4-yl acetamide derivative demonstrated an IC50 of 28 nM against the porcine TACE enzyme [2]. While specific data for the methyl ester itself is not available, this demonstrates the scaffold's intrinsic capacity for high-affinity binding.

Enzyme Inhibition MMP12 Drug Discovery

Application Scenarios for Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate


MMP12 Inhibitor Development for Respiratory Diseases

The 2,5-dioxoimidazolidin-4-yl scaffold is a recognized pharmacophore for inhibiting metalloproteinase MMP12, a target for asthma and COPD [1]. Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate serves as an ideal starting material for building a focused library of MMP12 inhibitors due to its high synthetic yield [2] and the established potency of its derivatives [1].

Chiral Integrin Antagonist Synthesis

The commercial availability of the (S)-enantiomer of this compound (CAS 152212-45-8) directly enables the stereospecific synthesis of RGD-mimetic integrin antagonists [3]. This eliminates the need for chiral resolution, accelerating lead optimization and reducing development costs for programs targeting α(v)β3 and α(IIb)β3 integrins.

High-Yield Hydantoin Building Block Synthesis

The demonstrated one-step, quantitative synthesis of Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate under adapted Vilsmeier conditions [2] positions it as a model substrate for developing and scaling environmentally friendly processes. Its high polarity (XlogP = -1.2) [4] also facilitates purification in aqueous workups, further reducing organic solvent waste compared to more lipophilic hydantoins.

Bioconjugation and Probe Development

The methyl ester group of this compound can be selectively hydrolyzed to the corresponding carboxylic acid (hydantoin-5-acetic acid), which is known to coordinate with metal ions like copper and zinc . This property can be exploited to attach the hydantoin core to metal-organic frameworks (MOFs) or to use it as a metal-chelating handle in the design of novel imaging probes or catalysts.

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